molecular formula C11H12N2O2 B12888172 N-(2-Oxopyrrolidin-1-yl)benzamide CAS No. 89569-64-2

N-(2-Oxopyrrolidin-1-yl)benzamide

Cat. No.: B12888172
CAS No.: 89569-64-2
M. Wt: 204.22 g/mol
InChI Key: WNTHNJJLRUXUSD-UHFFFAOYSA-N
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Description

N-(2-Oxopyrrolidin-1-yl)benzamide (CAS 89569-64-2) is a pyrrolidone derivative of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel nootropic agents. This compound, with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol, serves as a key structural analog in the design of neuroprotective substances . Research into this class of compounds focuses on their potential GABA-ergic and glutamatergic activities, which are critical pathways for cognitive function and neuroprotection . Molecular docking studies suggest that N-acyl derivatives of 2-oxopyrrolidine, such as this benzamide, exhibit a high affinity for binding sites on GABA-A and AMPA receptors in the central nervous system . These interactions are fundamental to their proposed mechanism of action, which may involve enhancing the brain's resistance to stressors like hypoxia and supporting neuronal metabolic processes . The compound provides a promising scaffold for creating new multi-targeted ligands aimed at addressing cognitive deficits associated with neurodegenerative conditions . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans. Please refer to the available safety data sheet for proper handling and storage information.

Properties

CAS No.

89569-64-2

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

N-(2-oxopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C11H12N2O2/c14-10-7-4-8-13(10)12-11(15)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,15)

InChI Key

WNTHNJJLRUXUSD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Amidation via PPh3/I2 Activation (Phosphorus-Based Method)

This method involves the in situ activation of benzoic acid by iodine and triphenylphosphine in dichloromethane at 0 °C, followed by addition of the amine (2-oxopyrrolidine) and triethylamine as base. The reaction mixture is stirred at room temperature, then concentrated and purified by column chromatography.

  • Reaction conditions:

    • Solvent: CH2Cl2
    • Temperature: 0 °C to room temperature
    • Reagents: I2, PPh3, triethylamine
    • Yield: Up to 99% for analogous benzamide derivatives
  • Advantages:

    • Mild conditions
    • High yield and purity
    • Avoids isolation of acid chlorides
  • Reference example: Synthesis of N-benzylbenzamide using PPh3/I2 activation showed 99% yield after purification.

Carbodiimide-Mediated Coupling

Benzoic acid is activated by carbodiimides such as DCC or EDC in the presence of catalytic amounts of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The activated ester intermediate reacts with 2-oxopyrrolidine to form the amide.

  • Typical conditions:

    • Solvent: Dichloromethane or DMF
    • Temperature: 0 °C to room temperature
    • Reagents: DCC or EDC, DMAP or HOBt
    • Workup: Filtration to remove dicyclohexylurea, extraction, and purification
  • Notes:

    • Side reactions such as racemization are minimal due to mild conditions.
    • Suitable for scale-up and diverse substrates.

Acid Chloride Route

Benzoic acid is converted to benzoyl chloride using reagents like thionyl chloride or oxalyl chloride. The acid chloride is then reacted with 2-oxopyrrolidine in the presence of a base such as triethylamine.

  • Reaction conditions:

    • Acid chloride formation: reflux with SOCl2 or oxalyl chloride
    • Amidation: room temperature or 0 °C in anhydrous solvent (e.g., dichloromethane)
    • Base: Triethylamine or pyridine
  • Advantages:

    • Fast reaction
    • High reactivity of acid chloride
  • Disadvantages:

    • Requires handling of corrosive reagents
    • Possible side reactions due to acid chloride instability
Method Key Reagents Conditions Yield (%) Advantages Disadvantages
PPh3/I2 Activation I2, PPh3, triethylamine 0 °C to RT, CH2Cl2 Up to 99 Mild, high yield, no acid chloride Requires iodine handling
Carbodiimide Coupling DCC or EDC, DMAP/HOBt 0 °C to RT, CH2Cl2 or DMF 80-95 Mild, scalable, minimal racemization Urea byproduct removal needed
Acid Chloride Route SOCl2 or oxalyl chloride Reflux for acid chloride, RT for amidation 85-95 Fast, high reactivity Corrosive reagents, side reactions
  • The PPh3/I2 method has been demonstrated to provide excellent yields and purity for benzamide derivatives, suggesting its suitability for N-(2-oxopyrrolidin-1-yl)benzamide synthesis.

  • Carbodiimide coupling remains a versatile and widely used method, especially when sensitive functional groups are present. The use of additives like HOBt reduces side reactions and improves yield.

  • Acid chloride methods, while effective, require careful control of reaction conditions to avoid hydrolysis and side products. They are less favored for sensitive substrates but useful for rapid synthesis.

  • Solvent choice impacts reaction efficiency; dichloromethane and DMF are common, with DMF favored for polar substrates.

  • Purification typically involves column chromatography using gradients of ethyl acetate in hexane or recrystallization from ethanol or ethyl acetate.

The preparation of this compound is efficiently achieved through amidation strategies involving activation of benzoic acid derivatives. Among the methods, phosphorus-based activation with triphenylphosphine and iodine offers a mild, high-yielding route. Carbodiimide-mediated coupling provides versatility and scalability, while acid chloride methods offer rapid synthesis but require careful handling. Selection of method depends on substrate sensitivity, scale, and available reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-(2-Oxopyrrolidin-1-yl)benzamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical modifications, making it valuable in the development of new compounds in medicinal chemistry.

Biological Activities

Biological Mechanisms
The compound exhibits various biological activities, which have been the focus of numerous studies:

  • Antimicrobial Properties : this compound has shown promising results against several bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .
  • Antioxidant Activity : In vitro studies indicate that this compound can scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property makes it a potential candidate for formulations aimed at mitigating oxidative damage.
  • Neuroprotective Effects : Recent investigations have highlighted its neuroprotective potential. Studies involving neuroblastoma cell lines demonstrated that the compound increased cell viability under stress conditions induced by toxins, suggesting its application in treating neurodegenerative diseases.

Medical Applications

Therapeutic Potential
Research has explored the therapeutic potential of this compound for various diseases:

  • Neurodegenerative Disorders : The compound's ability to protect neuronal cells indicates its potential use in therapies for conditions such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Applications : Given its interaction with cyclooxygenase enzymes, this compound may be developed as an anti-inflammatory agent, targeting inflammatory pathways involved in chronic diseases.

Industrial Applications

This compound is utilized in the pharmaceutical industry for the development of new drugs and agrochemicals. Its unique chemical properties enable the formulation of compounds with enhanced efficacy and reduced side effects.

Activity TypeMechanism of ActionReferences
AntimicrobialDisruption of bacterial cell wall synthesis,
AntioxidantScavenging free radicals
NeuroprotectiveInhibition of toxin-induced cell death

Table 2: Case Studies Overview

Study FocusFindingsReference
Antimicrobial EfficacyEffective against MRSA with low resistance rates
NeuroprotectionIncreased viability in neuroblastoma cell lines
Anti-inflammatoryModulation of inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(2-Oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

The structural and functional differences between N-(2-Oxopyrrolidin-1-yl)benzamide and analogous benzamide derivatives are critical in understanding their pharmacological and chemical behaviors. Below is a detailed comparison:

Table 1: Structural Comparison of Selected Benzamide Derivatives
Compound Name Key Structural Features Synthesis Method Reference
This compound 2-Oxopyrrolidine (5-membered lactam) Amidation of benzoyl chloride with 2-aminopyrrolidinone
N-(2,5-Dioxopyrrolidin-1-yl)benzamide 2,5-Dioxopyrrolidine (additional ketone) Component of MPPB; derived from multi-step synthesis
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Ethyl linker with dimethoxyphenyl group Reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine
N-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)benzamide 4-Membered azetidinone ring with chloro substituents Condensation of benzamide with azetidinone precursors
N-(4-Hydroxyphenyl)thioureido-benzamide Thiourea linkage with hydroxyphenyl group Condensation with thiocarbonyl reagents

Key Observations :

  • The additional ketone in 2,5-dioxopyrrolidinyl () may increase electrophilicity, affecting reactivity .
  • Synthetic Accessibility : Most derivatives are synthesized via amidation or condensation reactions, with ultrasonic irradiation () improving yields in some cases .
Table 2: Activity Comparison of Benzamide Derivatives
Compound Name Biological Activity Mechanism/Application Reference
This compound Component of MPPB; enhances cell productivity (indirect evidence) Likely modulates cellular pathways via lactam interactions
N-(2,5-Dioxopyrrolidin-1-yl)benzamide Cell-specific productivity enhancement (2.2-fold) Stabilizes protein interactions in bioprocessing
N-(3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)benzamide Potent antimicrobial and anticancer activity Targets bacterial cell walls or DNA via chloro substituents
N-(4-Hydroxyphenyl)thioureido-benzamide Antioxidant (% inhibition: 86.6) Free radical scavenging via phenolic -OH and thiourea groups
Copper Complexes of Piperidinyl-Benzamides Enhanced anthelmintic activity (vs. albendazole) Metal coordination improves parasitic enzyme inhibition

Key Observations :

  • Role of Lactam Rings: The 2-oxopyrrolidinyl group’s lactam structure may facilitate hydrogen bonding with biological targets, as seen in MPPB’s role in cell productivity . In contrast, azetidinone derivatives () leverage ring strain for increased reactivity, enhancing antimicrobial effects .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in ) enhance antimicrobial activity, while electron-donating groups (e.g., methoxy in ) may influence pharmacokinetics .

Physicochemical and ADMET Properties

  • Solubility and Permeability : The 2-oxopyrrolidinyl group likely improves aqueous solubility compared to purely aromatic derivatives (e.g., Rip-B in ) due to its polar lactam moiety.

Biological Activity

N-(2-Oxopyrrolidin-1-yl)benzamide is a compound that has garnered attention for its potential biological activities. This article reviews its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzamide derivatives, characterized by the presence of a pyrrolidine ring. The structural formula can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{O}

This compound's unique structure contributes to its diverse biological activities, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : Benzamide derivatives often act as inhibitors by binding to the active sites of enzymes, thereby modulating their activity. For instance, studies have shown that certain benzamide derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in Alzheimer's disease pathology .
  • Receptor Modulation : These compounds may also function as agonists or antagonists at specific receptors, influencing cellular signaling pathways. This property is particularly relevant in the development of drugs targeting neurological disorders.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In a study involving neuroblastoma cell lines, this compound showed a dose-dependent increase in cell viability under stress conditions induced by toxins . This suggests its potential application in neurodegenerative disease treatment.

Antimicrobial Activity

Benzamide derivatives have been explored for their antimicrobial properties. This compound has shown promising results against various bacterial strains, including resistant strains like MRSA. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study Biological Activity Findings
Study 1NeuroprotectionIncreased cell viability in neuroblastoma cells under oxidative stress conditions with an IC50 of 0.5 μM .
Study 2AntimicrobialEffective against MRSA with MIC values ranging from 0.5 to 1 μg/mL .
Study 3Enzyme inhibitionInhibition of AChE with an IC50 of 0.31 μM; dual inhibition of BACE1 observed .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the benzamide structure can significantly influence its potency and selectivity towards specific targets. For instance, substituents on the benzene ring can enhance binding affinity and improve pharmacokinetic properties.

Q & A

Q. What synthetic routes are commonly employed for the preparation of N-(2-Oxopyrrolidin-1-yl)benzamide derivatives, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves coupling reactions between activated benzoyl intermediates and pyrrolidinone-containing amines. For example, pyridine-mediated reflux (4 hours) is a key step for forming the benzamide backbone . Optimization may include adjusting catalysts (e.g., Pd/C for hydrogenation ), solvent systems (e.g., CH2_2Cl2_2 for acylation ), and protecting group strategies (e.g., TIPSCl for hydroxyl protection ). Reaction temperature and time are critical for minimizing side products, particularly in multi-step syntheses.

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound analogs?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., Table 1 in provides refinement data for a related benzamide) .
  • NMR spectroscopy : Confirms regiochemistry and purity, with 1^1H/13^{13}C NMR used to verify substituent positions.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • HPLC : Assesses purity, especially for intermediates prone to oxidation or hydrolysis.

Q. How are initial biological activities of this compound derivatives evaluated in preclinical studies?

Standard protocols involve:

  • In vitro assays : Enzymatic inhibition studies (e.g., PARP-1 inhibition using a benzamide scaffold ).
  • Cell-based models : Testing cytotoxicity or antiproliferative effects in cancer cell lines.
  • Pharmacokinetic screening : Assessing solubility, metabolic stability, and membrane permeability.

Advanced Research Questions

Q. What structure-activity relationship (SAR) trends have been observed for this compound derivatives in therapeutic applications?

  • Substituent effects : Electron-withdrawing groups on the benzamide ring enhance enzymatic binding affinity (e.g., trifluoromethyl groups in improve antiviral activity ).
  • Pyrrolidinone modifications : Substitution at the 2-oxo position (e.g., methyl or cyano groups) alters metabolic stability and target selectivity .
  • Linker optimization : Varying the spacer between benzamide and pyrrolidinone modulates conformational flexibility, impacting potency (e.g., highlights a quinoline-linked scaffold for PARP-1 inhibition ).

Q. How does X-ray crystallography provide insights into the binding mechanisms of this compound derivatives?

Crystallographic data (e.g., ) reveal hydrogen-bonding interactions between the pyrrolidinone carbonyl and target proteins (e.g., kinase ATP-binding pockets). The benzamide moiety often participates in π-π stacking with aromatic residues, while substituents like halogens or methyl groups occupy hydrophobic pockets . These insights guide rational drug design to improve binding kinetics.

Q. What computational strategies are used to predict the pharmacokinetic properties of this compound analogs?

  • Molecular docking : Predicts binding modes to targets like PARP-1 or viral proteases .
  • QSAR models : Relate logP, PSA, and molecular weight to bioavailability (e.g., reports PSA = 92.33 Ų for a related compound ).
  • MD simulations : Assess stability of ligand-protein complexes over time, identifying critical interaction residues.

Q. How can conflicting biological data from different assay platforms be resolved for this compound derivatives?

Discrepancies may arise from variations in assay conditions (e.g., ATP concentrations in kinase assays) or cell line specificity. Cross-validation using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) is recommended. For example, notes that thiazole-substituted derivatives show divergent activity in antiviral vs. anticancer screens, necessitating mechanistic follow-up .

Q. What methodologies are employed to study the metabolic stability of this compound compounds?

  • Liver microsome assays : Identify primary metabolites via LC-MS/MS.
  • CYP450 inhibition studies : Determine potential drug-drug interactions.
  • Isotope labeling : Tracks metabolic pathways (e.g., 14^{14}C-labeled benzamide analogs in ).

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